1-(6-Acetylnaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(6-Acetylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, characterized by the presence of an acetyl group at the 6th position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Acetylnaphthalen-2-yl)ethan-1-one typically involves the Friedel-Crafts acylation of naphthalene derivatives. One common method is the reaction of 2-acetylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Acetylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 1-(6-carboxynaphthalen-2-yl)ethan-1-one.
Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)ethan-1-one.
Substitution: Formation of halogenated derivatives such as 1-(6-bromonaphthalen-2-yl)ethan-1-one.
Scientific Research Applications
1-(6-Acetylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Acetylnaphthalen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.
Comparison with Similar Compounds
1-(6-Hydroxynaphthalen-2-yl)ethan-1-one: Similar structure but with a hydroxyl group instead of an acetyl group.
1-(2-Naphthyl)ethanone: Lacks the acetyl group at the 6th position, leading to different chemical properties.
1-(6-Methoxynaphthalen-2-yl)ethanone: Contains a methoxy group, affecting its reactivity and applications.
Uniqueness: 1-(6-Acetylnaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H12O2 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(6-acetylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)11-3-5-14-8-12(10(2)16)4-6-13(14)7-11/h3-8H,1-2H3 |
InChI Key |
ZQELJJSUUBYMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Origin of Product |
United States |
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